molecular formula C9H9N3 B1499665 Quinoxalin-5-ylmethanamine CAS No. 933694-47-4

Quinoxalin-5-ylmethanamine

Cat. No.: B1499665
CAS No.: 933694-47-4
M. Wt: 159.19 g/mol
InChI Key: MLQDMSPYHFEESM-UHFFFAOYSA-N
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Description

Quinoxalin-5-ylmethanamine is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and is characterized by the presence of an amine group attached to the quinoxaline ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxalin-5-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of quinoxaline with chloromethane in the presence of a strong base, such as sodium hydride, to introduce the methanamine group. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-5-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinoxaline-5-carboxylic acid.

  • Reduction: Reduction reactions can produce quinoxalin-5-ylmethanol.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives of this compound.

Scientific Research Applications

Quinoxalin-5-ylmethanamine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Quinoxalin-5-ylmethanamine is similar to other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-3-carboxylic acid. its unique structural features, such as the presence of the amine group at the 5-position, distinguish it from these compounds. These structural differences can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

quinoxalin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQDMSPYHFEESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669240
Record name 1-(Quinoxalin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-47-4
Record name 1-(Quinoxalin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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